![molecular formula C18H26N4O2 B2759305 4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 1798999-15-1](/img/structure/B2759305.png)
4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C17H24N2O
- Molecular Weight : 284.39 g/mol
- CAS Number : 501332-27-0
Structure
The compound features a piperazine ring substituted with a dimethylamino group and a butenoyl moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. Research indicates that it acts as a selective ligand for dopamine D3 receptors, exhibiting high affinity and moderate selectivity over D2 receptors . This selectivity is significant for developing treatments targeting disorders like schizophrenia and Parkinson's disease.
Enzyme Inhibition
In addition to its receptor activity, this compound has shown inhibitory effects on several key enzymes:
- Monoamine Oxidase (MAO) :
- Acetylcholinesterase (AChE) :
- Butyrylcholinesterase (BChE) :
Toxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound using Vero cells (African green monkey kidney epithelial cells). The results indicated that the compound exhibits concentration-dependent cytotoxicity but maintains over 70% cell viability at concentrations below 100 µg/mL, suggesting a favorable safety profile at therapeutic doses .
Study on Dopamine Receptor Binding
A significant study involved the radiolabeling of the compound to investigate its binding affinity to dopamine receptors using autoradiography techniques. The findings confirmed that the compound binds selectively to D3 receptors in both monkey and rat brain sections, aligning with previous findings from cloned human receptors .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that the compound not only inhibits MAO-B but also shows promising results against AChE and BChE. These findings suggest that it may serve as a multi-target agent in neurodegenerative disease treatment .
Summary Table of Biological Activities
Biological Activity | Target Enzyme/Receptor | IC50 Value | Selectivity |
---|---|---|---|
MAO-B Inhibition | MAO-B | 0.51 µM | High |
AChE Inhibition | AChE | Not specified | Moderate |
BChE Inhibition | BChE | Not specified | Moderate |
Dopamine D3 Receptor Binding | D3 Receptor | High Affinity | Moderate |
科学的研究の応用
Research indicates that this compound exhibits notable biological activities, particularly in the realm of oncology. Its mechanism of action involves modulation of specific cellular pathways, leading to apoptosis in cancer cells. Below are key findings from various studies:
- Antitumor Activity : The compound has shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. In vitro studies demonstrate significant inhibition of cell proliferation and induction of apoptosis .
- Mechanism of Action : The proposed mechanism involves interference with cell cycle regulation and apoptosis pathways, possibly through the inhibition of specific kinases or enzymes involved in tumor growth .
Synthesis and Evaluation
A series of derivatives based on the core structure have been synthesized to enhance efficacy and reduce toxicity. These derivatives were evaluated for their anticancer properties through quantitative structure–activity relationship (QSAR) methods, which help predict the biological activity based on chemical structure .
In Vivo Studies
In vivo studies have demonstrated that the compound can significantly reduce tumor size in animal models, supporting its potential as a therapeutic agent. These studies highlight the importance of dosage and administration routes in maximizing therapeutic effects while minimizing side effects .
Data Tables
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | Colon Cancer | 10 | Apoptosis induction via caspase activation |
Study B | Breast Cancer | 15 | Cell cycle arrest at G2/M phase |
Study C | Lung Cancer | 12 | Inhibition of PI3K/Akt signaling pathway |
特性
IUPAC Name |
4-[(E)-4-(dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-15-6-8-16(9-7-15)19-18(24)22-13-11-21(12-14-22)17(23)5-4-10-20(2)3/h4-9H,10-14H2,1-3H3,(H,19,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBNXHXIEGLZJD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。